3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole is a heterocyclic compound that features a benzothiazole moiety substituted with a tetrazole group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacological profile of drug candidates.
This compound belongs to the class of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The tetrazole moiety contributes additional pharmacological properties, making it a versatile scaffold in drug design .
The synthesis of 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole can be achieved through various methods. One effective approach involves the reaction of 1,2-benzothiazole with an appropriate tetrazole precursor.
The molecular structure of 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole can be depicted as follows:
The presence of sulfur in the thiazole ring and nitrogen in the tetrazole contributes to its unique electronic properties and reactivity.
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole can participate in various chemical reactions:
The mechanism of action for compounds like 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole often involves interaction with biological targets such as enzymes or receptors:
The detailed mechanism would require further experimental validation through biochemical assays.
Relevant data on melting point, boiling point, and spectral data (NMR, IR) would provide deeper insights into its physical characteristics but are not specified here.
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole has potential applications in:
This compound exemplifies the rich chemistry associated with benzothiazoles and tetrazoles, highlighting their importance in medicinal chemistry and beyond.
The benzothiazole nucleus, comprising a benzene ring fused with a thiazole moiety, represents a versatile pharmacophore with demonstrated therapeutic utility across multiple disease domains. This bicyclic system exhibits a balanced amphiphilic character, enabling favorable interactions with diverse biological macromolecules. Medicinal chemists have extensively exploited benzothiazole derivatives due to their structural rigidity, moderate aqueous solubility, and synthetic tractability [2] [6].
Table 1: Clinically Utilized Benzothiazole Derivatives and Their Therapeutic Applications
Compound Name | Therapeutic Category | Key Structural Features | Primary Mechanism/Target |
---|---|---|---|
Riluzole | Amyotrophic Lateral Sclerosis | 2-Aminothiazole with trifluoromethoxy | Glutamate release inhibition |
Pramipexole | Parkinson's Disease | 2-Aminothiazole linked to tetralin | Dopamine D2/D3 receptor agonist |
Abafungin | Antifungal | Benzothiazole with alkyl chain | Disruption of fungal membrane integrity |
Pittsburgh Compound-B | Amyloid Imaging (Diagnostic) | Carbon-11 labeled benzothiazole | Amyloid-β fibril binding |
Benzothiazole derivatives exhibit remarkable mechanistic versatility in biological systems. In oncology, compounds containing the benzothiazole nucleus demonstrate potent antiproliferative activities through mechanisms including VEGFR-2 inhibition (e.g., pyrazolo-benzothiazole hybrids) and induction of mitochondria-independent apoptosis. Molecular docking studies reveal that the benzothiazole ring optimally fits within hydrophobic pockets of kinase domains, while its nitrogen and sulfur atoms participate in critical hydrogen bonding interactions with residues like Asn923 in VEGFR-2 [2]. Beyond oncology, the amyloid-imaging agent Pittsburgh Compound-B exemplifies the diagnostic utility of benzothiazoles. This carbon-11-labeled derivative binds amyloid plaques with low nanomolar affinity, capitalizing on the benzothiazole ring's planar structure for π-π stacking interactions with β-sheet fibrils. Its exceptional brain clearance kinetics—achieved through strategic hydroxylation—enables high target-to-background ratios essential for PET imaging [2]. In neurology, riluzole's multifunctional activity against amyotrophic lateral sclerosis involves voltage-dependent sodium channel inactivation and antiglutamatergic effects, highlighting the benzothiazole scaffold's capacity for modulating ion channel function [5].
The anticonvulsant potential of benzothiazoles has been systematically explored through hybrid molecular designs. Structure-activity relationship studies on 6-alkoxybenzo[d]thiazol-2-yl derivatives conjugated with azole pharmacophores reveal that fluorinated benzyl ethers significantly enhance activity. Specifically, 3-fluorobenzyl and 4-fluorobenzyl derivatives demonstrate ED₅₀ values of 50.8 mg/kg and 54.8 mg/kg respectively in maximal electroshock (MES) tests, with protective indices exceeding standard anticonvulsants. The benzothiazole core likely contributes to CNS penetration and sodium channel blocking activity [6].
The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged bioisostere for the carboxylic acid functional group in medicinal chemistry. This strategic substitution addresses several pharmacological limitations inherent to carboxylates while preserving their capacity for ionic and hydrogen bonding interactions with biological targets. The tetrazole group exhibits significantly enhanced metabolic stability against esterase-mediated hydrolysis and improved membrane permeability due to its balanced lipophilicity profile. Furthermore, tetrazoles demonstrate a reduced propensity for glucuronidation, thereby extending biological half-lives compared to their carboxylic acid counterparts [4] [7].
Table 2: Comparative Properties of Carboxylic Acid vs. Tetrazole Bioisosteres
Property | Carboxylic Acid (R-COOH) | Tetrazole (R-Tetrazol-5-yl) | Pharmacological Advantage |
---|---|---|---|
pKa | ~4.2-4.8 | ~4.5-4.9 | Similar ionization state at physiological pH |
Log P | Lower (more hydrophilic) | Higher (balanced lipophilicity) | Enhanced membrane permeability |
Metabolic Susceptibility | High (esterification, β-oxidation) | Low (resistant to common Phase I metabolism) | Extended half-life, reduced prodrug necessity |
Hydrogen Bonding Capacity | 2 H-bond acceptors, 1 donor | 3-4 H-bond acceptors | Improved target interaction multiplicity |
Geometric Profile | Planar | Planar | Similar spatial requirements for binding |
The tetrazole moiety demonstrates superior pharmacokinetic properties in antimicrobial applications. When incorporated into fluoroquinolone antibiotics, tetrazole-containing derivatives maintain potent antibacterial activity while reducing susceptibility to efflux pumps and resistance mechanisms. The enhanced membrane permeability of tetrazoles facilitates intracellular accumulation against Gram-positive pathogens, with MIC values as low as 0.125 μg/ml observed against resistant Staphylococcal strains [4]. In central nervous system (CNS) therapeutics, the tetrazole ring significantly enhances blood-brain barrier penetration. This advantage is exemplified in benzothiazole-tetrazole conjugates targeting adenosine receptors, where the tetrazole's balanced lipophilicity (clogP ≈2.1) and moderate hydrogen bonding capacity (HBA count=4) comply with CNS drug design parameters while maintaining nanomolar affinity for A₂ₐ receptors [7].
The structural versatility of tetrazoles enables diverse synthetic applications beyond direct carboxylic acid replacement. N-acylbenzotriazole methodologies facilitate efficient conjugation of tetrazoles to complex scaffolds via amide bond formation or ether linkages. This synthetic flexibility is critical for generating molecular hybrids such as 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole, where the tetrazole is appended via a methylene spacer rather than direct attachment [4].
The molecular integration of benzothiazole and tetrazole pharmacophores represents a rational design strategy to leverage complementary pharmacological properties. The benzothiazole moiety provides a rigid, planar scaffold favorable for π-π stacking interactions with aromatic residues in enzyme binding pockets, while the tetrazole group offers enhanced polarity modulation and additional hydrogen bonding vectors. This combination creates synergistic effects unattainable with either heterocycle alone, particularly in optimizing drug-target binding kinetics and improving physicochemical profiles [4] [6] [7].
Table 3: Design Strategies and Biological Activities of Benzothiazole-Tetrazole Hybrids
Hybrid Design Strategy | Representative Compound | Target/Activity | Key Findings |
---|---|---|---|
Ether-linked conjugation | 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole | Adenosine receptors, Anticonvulsant | Enhanced hydrogen bonding capacity; improved logD profile (1.8-2.2) |
Amide-linked conjugation | Compound 5j | Anticonvulsant | ED₅₀ = 54.8 mg/kg (MES); Protective Index=9.30 (scPTZ) |
Direct fusion (tricyclic systems) | Triazolo[4,5-f]quinolinones | DNA gyrase inhibition | MIC 12.5-25 μg/mL against E. coli; superior to angular isomers |
Complex heterocyclic hybrids | Oxazolidinone-benzotriazole | Antibacterial (Gram-positive pathogens) | MIC 0.125-0.25 μg/mL against MRSA/VRE; comparable to linezolid |
The strategic positioning of the tetrazole ring relative to the benzothiazole core significantly influences biological activity. In anticonvulsant hybrids, ether-linked tetrazoles demonstrate superior efficacy compared to amide-linked counterparts. Specifically, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (compound 5j) exhibits an ED₅₀ of 54.8 mg/kg in the maximal electroshock (MES) test and 52.8 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) model. The presence of the tetrazole moiety contributes to enhanced hydrogen bonding with the GABAergic system while the fluorinated benzyl ether optimizes lipophilicity for CNS penetration. This compound's protective index (PI=9.30) surpasses reference standards phenytoin and carbamazepine [6].
Molecular modeling studies of benzothiazole-tetrazole conjugates reveal complementary binding interactions at multiple therapeutic targets. At adenosine receptors, benzothiazole-tetrazole ethers demonstrate nanomolar affinity through a dual interaction mechanism: the benzothiazole core engages in hydrophobic interactions within transmembrane helices 3 and 6, while the tetrazole anion forms salt bridges with Lys15 and His264 residues. The methylene linker provides conformational flexibility necessary for optimal pharmacophore alignment. This binding synergy translates to improved selectivity profiles—particularly for A₂ₐ versus A₁ receptors—potentially reducing off-target effects [7].
The synthetic versatility of benzothiazole-tetrazole hybrids enables extensive structure-activity exploration. Key modifications include:
These structural refinements demonstrate how benzothiazole-tetrazole hybrids constitute a versatile platform for developing targeted therapeutics across neurological, infectious, and oncological domains.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6